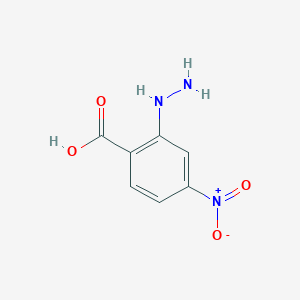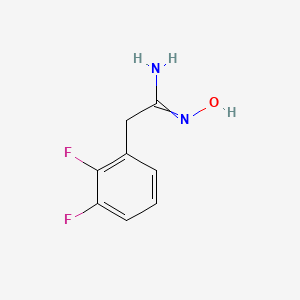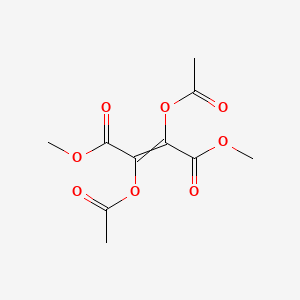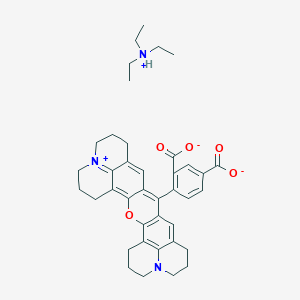
5-carboxy-X-rhodamine triethylammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-carboxy-X-rhodamine triethylammonium salt is a fluorescent dye commonly used in various scientific applications. This compound is known for its ability to label oligonucleotides and is widely utilized in automated DNA sequencing. The dye has longer-wavelength spectra compared to Lisaamine rhodamine B conjugates but shorter-wavelength spectra than Texas Red conjugates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-carboxy-X-rhodamine triethylammonium salt typically involves the reaction of rhodamine derivatives with carboxylic acid groups. The carboxylic acid of 5-carboxy-X-rhodamine is used for oligonucleotide labeling. The reaction conditions often include the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure the moisture-sensitive nature of the product is maintained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the dye’s reactivity and stability. The product is typically stored in a freezer at temperatures ranging from -5 to -30°C and protected from light to preserve its integrity .
Análisis De Reacciones Químicas
Types of Reactions
5-carboxy-X-rhodamine triethylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the dye’s structure, affecting its fluorescence properties.
Substitution: The carboxylic acid group can participate in substitution reactions, allowing the dye to be conjugated with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of 5-carboxy-X-rhodamine, each with unique fluorescence properties. These derivatives are used in different applications, such as labeling and imaging .
Aplicaciones Científicas De Investigación
5-carboxy-X-rhodamine triethylammonium salt is extensively used in scientific research, including:
Chemistry: The dye is used for labeling and tracking chemical reactions.
Biology: It is employed in fluorescence microscopy to visualize cellular components.
Medicine: The compound is used in diagnostic assays and imaging techniques.
Industry: It is utilized in quality control processes to detect contaminants and ensure product integrity
Mecanismo De Acción
The mechanism of action of 5-carboxy-X-rhodamine triethylammonium salt involves its ability to fluoresce when exposed to specific wavelengths of light. The dye binds to target molecules, and upon excitation, it emits light at a longer wavelength. This property makes it an excellent tool for imaging and detection in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Lisaamine rhodamine B: Has shorter-wavelength spectra compared to 5-carboxy-X-rhodamine.
Texas Red: Exhibits longer-wavelength spectra than 5-carboxy-X-rhodamine.
Uniqueness
5-carboxy-X-rhodamine triethylammonium salt is unique due to its specific fluorescence properties, making it suitable for applications requiring precise labeling and detection. Its ability to label oligonucleotides and its stability under various conditions further enhance its utility in scientific research .
Propiedades
Fórmula molecular |
C39H45N3O5 |
|---|---|
Peso molecular |
635.8 g/mol |
Nombre IUPAC |
4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylate;triethylazanium |
InChI |
InChI=1S/C33H30N2O5.C6H15N/c36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31;1-4-7(5-2)6-3/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39);4-6H2,1-3H3 |
Clave InChI |
BUJRUSRXHJKUQE-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)[O-])CCC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine](/img/structure/B12434481.png)
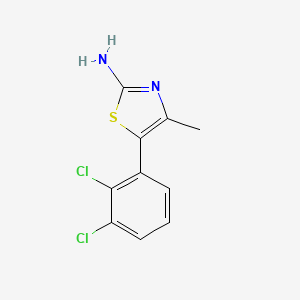
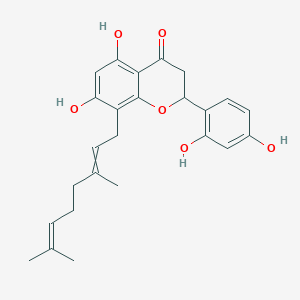

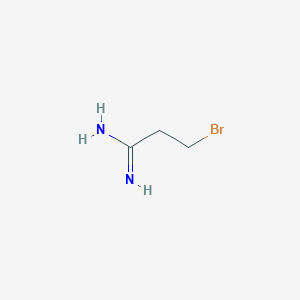
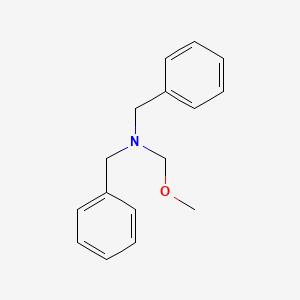
![2-Hydroxyethyl 2-deoxy-3,5-bis-O-(2-hydroxyethyl)-6-O-{2-[(octadec-9-enoyl)oxy]ethyl}hexofuranoside](/img/structure/B12434519.png)
![1-(Tert-butoxycarbonyl)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12434520.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-6-[(3R)-1-methoxy-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12434532.png)

